Dimethyl-3-carboxyphenyl acetic acid

Description

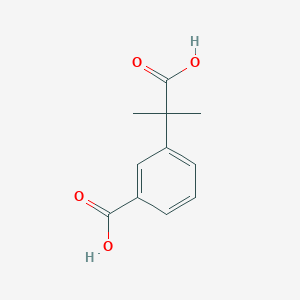

Dimethyl-3-carboxyphenyl acetic acid (CAS: Not specified in evidence) is a carboxylic acid derivative characterized by a phenyl ring substituted with a carboxy group at the third position and an acetic acid moiety modified by dimethyl groups.

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(2-carboxypropan-2-yl)benzoic acid |

InChI |

InChI=1S/C11H12O4/c1-11(2,10(14)15)8-5-3-4-7(6-8)9(12)13/h3-6H,1-2H3,(H,12,13)(H,14,15) |

InChI Key |

HPXUZOSFVIUPFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

The provided evidence focuses on acetic acid-modified biochar (ASBB) and other uranium-adsorbing compounds. Below is a detailed comparison of ASBB with structurally or functionally similar materials:

Acetic Acid-Modified Sludge-Based Biochar (ASBB) vs. Unmodified Sludge-Based Biochar (SBB)

Key Findings :

- Acetic acid modification introduces carboxyl groups (–COOH) and enlarges pore structures, significantly enhancing U(VI) adsorption capacity and speed .

- FTIR and XPS analyses confirm that U(VI) binds to ASBB via monodentate coordination with –COO⁻ groups, while unmodified SBB lacks sufficient active sites .

ASBB vs. Fe₃O₄-Modified Sewage Sludge Biochar

Key Findings :

- Fe₃O₄-modified biochar leverages magnetism for easy separation but involves higher synthesis costs. ASBB prioritizes functional group enhancement for rapid adsorption .

ASBB vs. Amidoxime-Functionalized Adsorbents

Key Findings :

- Amidoxime groups exhibit higher uranium affinity but require complex synthesis. ASBB offers a cost-effective, rapid alternative for moderate-concentration U(VI) removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.